ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate is a complex organic compound that features a tetrazole ring, a benzoyl group, and a piperazine ring
Mechanism of Action
Target of action
The compound contains a tetrazole group, which is a type of heterocyclic aromatic compound. Tetrazoles are known to act as bioisosteres of carboxylic acids , meaning they can mimic the function of these acids in biological systems. They are often involved in receptor-ligand interactions .
Mode of action
They can stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .
Biochemical pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of an azide with a nitrile. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the piperazine ring is incorporated through a nucleophilic substitution reaction, followed by esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of the benzoyl group can produce benzyl derivatives.
Scientific Research Applications
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate can be compared to other compounds with similar structures, such as:
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-(3-(1H-tetrazol-1-yl)benzoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process. The starting materials often include 2-amino-5-chlorobenzoic acid and sodium azide, leading to the formation of tetrazole derivatives through various coupling reactions. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the presence of functional groups characteristic of both the piperazine and tetrazole moieties .
Anticonvulsant Activity
Research indicates that compounds containing the tetrazole ring exhibit significant anticonvulsant properties. This compound may modulate neurotransmitter systems, particularly by influencing GABAergic pathways. Studies have shown that similar tetrazole derivatives can effectively reduce seizure activity in animal models, suggesting a potential role in treating epilepsy .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer cells by interacting with specific cellular pathways involved in proliferation and survival .
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the efficacy of various tetrazole derivatives, this compound was tested against MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells, leading to increased apoptosis rates .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of tetrazole derivatives in models of neurodegeneration. This compound was found to significantly improve cognitive function in mice subjected to induced oxidative stress. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behaviors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-[3-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-2-24-15(23)20-8-6-19(7-9-20)14(22)12-4-3-5-13(10-12)21-11-16-17-18-21/h3-5,10-11H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLVAJFANNBMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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